(R)-Pyrrolidine-3-thiol

TACE inhibition Enantioselectivity Structure-activity relationship

Select (R)-Pyrrolidine-3-thiol (CAS 732208-80-9) to ensure stereochemical integrity in pharmaceutical development. This enantiopure thiol provides the defined (R)-configuration essential for constructing (3S,5S)-pyrrolidinylthio side chains in anti-MRSA carbapenems such as lenapenem and CS-023. Racemic mixtures introduce diastereomeric complexity and costly separation. Sourcing the correct enantiomer eliminates stereochemical ambiguity, enables rigorous SAR for MMP/TACE inhibitor programs, and delivers high asymmetric induction (86-90% ee) in Pd-catalyzed ligand applications. Available as free base (≥98% purity) or hydrochloride salt for enhanced solubility.

Molecular Formula C4H9NS
Molecular Weight 103.19 g/mol
Cat. No. B15277661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Pyrrolidine-3-thiol
Molecular FormulaC4H9NS
Molecular Weight103.19 g/mol
Structural Identifiers
SMILESC1CNCC1S
InChIInChI=1S/C4H9NS/c6-4-1-2-5-3-4/h4-6H,1-3H2/t4-/m1/s1
InChIKeyTZVFQFLWFZUIQS-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Pyrrolidine-3-thiol: Chirality-Defined Sulfhydryl Building Block for Stereospecific Synthesis


(R)-Pyrrolidine-3-thiol (CAS 732208-80-9), also designated (3R)-pyrrolidine-3-thiol, is a chiral sulfur-containing heterocyclic building block consisting of a saturated five-membered pyrrolidine ring bearing a thiol (-SH) group at the 3-position with defined (R)-stereochemistry . As a free thiol enantiomer, it serves as a critical chiral intermediate for introducing stereochemically controlled mercapto functionality into pharmaceutical candidates, particularly in carbapenem and penem antibiotic synthesis where the pyrrolidinylthio side-chain stereochemistry dictates antibacterial potency and spectrum [1]. The compound is commercially available as the free base (typical purity ≥98%) [2] and as the hydrochloride salt (CAS 101394-44-9) which offers enhanced aqueous solubility and handling stability for synthetic applications .

Why (R)-Pyrrolidine-3-thiol Cannot Be Replaced by Racemic Mixtures or (S)-Enantiomer Analogs


Pyrrolidine-3-thiol exists as two distinct enantiomers—(R) and (S)—that are not interchangeable in stereosensitive applications. The three-dimensional spatial orientation of the thiol group relative to the pyrrolidine ring determines molecular recognition events including enzyme active-site binding, chiral ligand coordination geometry, and stereochemical outcomes in asymmetric catalysis [1]. Racemic pyrrolidine-3-thiol (CAS 740761-32-4) introduces stereochemical ambiguity that compromises enantioselectivity in downstream reactions and produces diastereomeric mixtures requiring costly separation . Empirical data from medicinal chemistry campaigns demonstrate that the (R) versus (S) configuration can alter target binding affinity by orders of magnitude; in one documented case, the (3R)-enantiomer of an arylsulfonamide derivative exhibited a 36-fold difference in TACE inhibitory activity compared to its (3S)-counterpart [2]. For applications in MMP inhibitor design, stereochemistry at the pyrrolidine 3-position directly impacts potency, selectivity, and oxidative stability profiles [3].

(R)-Pyrrolidine-3-thiol: Quantitative Differentiation Evidence Versus (S)-Enantiomer and Racemic Analogs


Enantiomer-Dependent TACE Inhibitory Potency: 36-Fold Difference Between (3R) and (3S) Arylsulfonamide Derivatives

In a comparative TACE (TNF-α converting enzyme) inhibition study, the (3S)-enantiomer of an N-arylsulfonylated pyrrolidine-3-thiol derivative demonstrated a Ki of 33 nM, whereas the corresponding (3R)-enantiomer exhibited a Ki of 1,200 nM under identical assay conditions [1]. This 36-fold difference in binding affinity underscores that the stereochemical configuration at the pyrrolidine 3-position is not a minor structural nuance but a decisive determinant of target engagement.

TACE inhibition Enantioselectivity Structure-activity relationship

Cannabinoid Receptor Binding: Enantiomer-Specific Affinity Profiles for (3S)-Pyrrolidine-3-thiol Derivatives

A (3S)-pyrrolidine-3-thiol-containing triazolopyrimidine derivative (US10457685, Example 12) was evaluated for binding to human cannabinoid receptors CB1 and CB2. The compound displayed Ki values of 2,810 nM for CB1 and 2,500 nM for CB2 [1]. While absolute potency is modest, the data establish that the (3S)-configuration yields measurable receptor engagement. Comparative data for the (3R)-enantiomer in this specific scaffold were not reported, but the class-level pattern of enantiomer-dependent activity documented in TACE and MMP systems strongly implies that the (3R)-configuration would produce a distinct binding profile.

Cannabinoid receptor CB1/CB2 selectivity Enantiomer pharmacology

MMP Inhibitor Stereochemistry: cis-(3S,4R) Configuration Optimal for MMP-2, -13, and -14 Activity

A comprehensive SAR study of 3-mercaptopyrrolidine-based MMP inhibitors demonstrated that the cis-(3S,4R)-stereochemistry was optimal across multiple MMP isoforms tested, including MMP-2, MMP-13, and MMP-14 [1]. Compounds bearing this stereochemical arrangement achieved low nanomolar potency ranges (MMP-2: ~2-50 nM; MMP-13: ~2-50 nM; MMP-14: ~4-60 nM) while displaying pronounced selectivity against shallow-pocketed MMPs such as MMP-1 (Ki ~850 to >50,000 nM) and MMP-7 (Ki ~4,000 to >25,000 nM) [1]. Notably, a shift in stereochemical preference to the trans-form was observed in mercaptosulfonamide derivatives, which also conferred increased oxidative stability and improved biological compatibility [1].

Matrix metalloproteinase inhibitors MMP-2 MMP-13 MMP-14 Stereochemistry

Carbapenem Antibiotic Synthesis: Stereospecific Incorporation of (3R)-Pyrrolidin-3-ylthio Side Chains

Japanese Patent JPS5913757A (Sankyo Co.) specifically claims 3S-mercapto-1-p-nitrobenzyloxycarbonylpyrrolidine as an intermediate for synthesizing penem and carbapenem derivatives with excellent antibacterial activity [1]. The (3R)-configured pyrrolidine-3-thiol serves as the chiral precursor for stereoselective construction of the 5-substituted pyrrolidin-3-ylthio side chains found in clinically relevant carbapenems including lenapenem (BO-2727) and CS-023 (RO4908463) [2][3]. These 1β-methylcarbapenems bearing pyrrolidin-3-ylthio groups demonstrate potent activity against Gram-positive and Gram-negative pathogens including Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA) [2][3].

Carbapenem antibiotics Antibacterial Stereoselective synthesis

Asymmetric Catalysis: Chiral Pyrrolidine Thioethers as N,S-Donating Ligands with 86-90% ee in Pd-Catalyzed Allylic Alkylation

Chiral pyrrolidine thioether ligands, which can be derived from enantiopure pyrrolidine-3-thiol precursors, serve as effective N(sp3),S-donating ligands in palladium-catalyzed asymmetric allylic alkylation reactions [1]. When chiral pyrrolidine mono-thioethers were employed, the observed enantioselectivity reached 86-90% ee [1]. This performance positions pyrrolidine-based N,S-ligands as viable alternatives to classical P,P- and N,N-chelating ligand systems in asymmetric transformations.

Asymmetric catalysis Palladium Allylic alkylation Chiral ligands

Farnesyl Protein Transferase Inhibition: 3-Mercaptopyrrolidines as Ras Farnesylation Inhibitors

Patent literature discloses 3-mercaptopyrrolidine derivatives as inhibitors of Ras farnesylation, a critical post-translational modification required for oncogenic Ras signaling [1]. The (3R)-stereochemistry of the pyrrolidine-3-thiol core provides a defined three-dimensional scaffold for optimizing interactions with the farnesyl protein transferase active site, though direct comparative data between (3R) and (3S) enantiomers in this therapeutic context remain proprietary or unreported in the public domain.

Farnesyltransferase inhibitor Ras oncogene Cancer therapeutics

(R)-Pyrrolidine-3-thiol: High-Value Application Scenarios Based on Validated Evidence


Stereospecific Synthesis of Carbapenem and Penem Antibiotics Requiring Pyrrolidinylthio Side Chains

Research and process chemistry teams synthesizing next-generation carbapenem antibiotics with anti-MRSA activity should source (R)-Pyrrolidine-3-thiol as the defined chiral starting material for constructing (3S,5S)-5-substituted pyrrolidin-3-ylthio side chains. As documented in Sankyo's foundational patent and subsequent development of lenapenem (BO-2727) and CS-023, the stereochemical integrity of the pyrrolidine-3-thiol intermediate is essential for achieving the antibacterial potency and spectrum that differentiate these agents from older carbapenems [1][2]. Racemic pyrrolidine-3-thiol introduces diastereomeric mixtures that compromise stereochemical purity and require additional purification steps, increasing development costs .

Structure-Activity Relationship Studies of Matrix Metalloproteinase Inhibitors

Medicinal chemists designing MMP inhibitors for oncology, arthritis, or cardiovascular indications require enantiopure (R)-Pyrrolidine-3-thiol to systematically evaluate the impact of stereochemistry on MMP isoform selectivity and potency. The seminal J Med Chem study established that cis-(3S,4R) stereochemistry is optimal for achieving low nanomolar inhibition of MMP-2, -13, and -14 while sparing MMP-1 and MMP-7 by >100-fold [3]. (R)-Pyrrolidine-3-thiol provides the requisite chiral handle for divergent synthesis of both cis and trans stereochemical series, enabling rigorous SAR exploration.

Development of Chiral N,S-Ligands for Asymmetric Transition Metal Catalysis

Synthetic methodology groups developing palladium-catalyzed asymmetric transformations should consider (R)-Pyrrolidine-3-thiol as a precursor for chiral pyrrolidine thioether ligands. As demonstrated in asymmetric allylic alkylation studies, these N(sp3),S-donating ligands deliver enantioselectivities of 86-90% ee [4]. The (R)-configuration of the pyrrolidine-3-thiol core establishes the ligand's chiral environment, directly influencing the sense and magnitude of stereoinduction.

Enantioselective Inhibitor Design for TACE and Related Metalloproteases

Investigators targeting TACE (ADAM17) for inflammatory or oncological indications must recognize the 36-fold difference in Ki observed between (3R)- and (3S)-configured N-arylsulfonylated pyrrolidine-3-thiol derivatives [5]. For TACE inhibitor programs, the (3S)-enantiomer may be the preferred configuration; however, access to both enantiopure forms of pyrrolidine-3-thiol enables definitive determination of the stereochemical requirements for any given metalloprotease target.

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